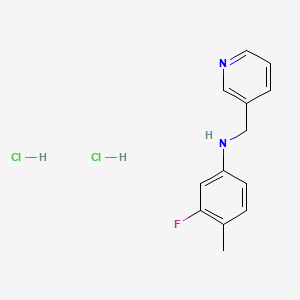

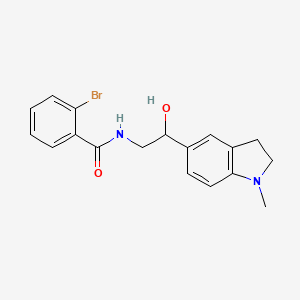

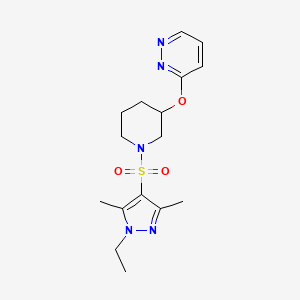

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar chemical structures. For instance, the synthesis of pharmaceutical intermediates involving pyridine moieties and fluorinated compounds is a common theme . Additionally, the study of halogen bonding with pyridine and aniline derivatives provides insights into the molecular interactions and properties of such compounds .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, which are a staple in modern organic synthesis. For example, a palladium-catalyzed cyanation/reduction sequence was used to introduce an aminomethyl moiety into a pyridine derivative . This technique could potentially be adapted for the synthesis of "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" can be analyzed using spectroscopic methods such as FT-IR and Raman, as well as quantum mechanical calculations . These techniques allow for the examination of vibrational modes, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of aniline and pyridine derivatives in halogen bonding reactions has been studied, showing that these compounds can form complexes with significant charge transfer . This suggests that "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" might also participate in similar reactions, potentially leading to the formation of aggregates with unique properties such as aggregation-induced emission (AIE).

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their reactivity and molecular structure. For instance, the formation of fluorescent nano-sized aggregates indicates that halogen-bonded complexes of pyridine and aniline derivatives can exhibit unique optical properties . Additionally, the solid-phase synthesis approach for N-aryl- and N-alkyl-N-pyrimidin-2-ylamines suggests that similar compounds might be amenable to such synthetic strategies, which could affect their solubility and stability .

Applications De Recherche Scientifique

1. Docking and QSAR Studies for Kinase Inhibitors

3-Fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride and similar compounds have been studied for their roles as c-Met kinase inhibitors. Docking studies helped to analyze molecular features contributing to high inhibitory activity, and quantitative structure–activity relationship (QSAR) methods were used to predict biological activities of these inhibitors (Caballero et al., 2011).

2. Coordination Polymers in Nanostructure Synthesis

Coordination polymers containing similar ligands have been synthesized and characterized for their crystal packing and supramolecular features. These studies provide insight into the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).

3. Antioxidant and Acetylcholinesterase Inhibitory Properties

Diverse γ-pyridinyl amine derivatives, similar to 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride, have shown good antioxidant activity and moderate acetylcholinesterase (AChE) inhibitory properties. Some compounds exhibited higher antioxidant capacities than known antioxidants like α-tocopherol (Vargas Méndez & Kouznetsov, 2015).

4. Catalytic Transfer Hydrogenation in Water

New compounds, including those with similar structures, have been synthesized and characterized for their role in catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. These studies contribute to the understanding of catalyst activation mechanisms (Thangavel et al., 2017).

5. Antimicrobial Activity of Schiff’s Base, Azetidinones, and Thiazolidinones

Compounds structurally related to 3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride have been synthesized and evaluated for their antimicrobial activity. The study highlights the potential of these compounds as antimicrobial agents (Mistry et al., 2016).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical substances with care and take necessary precautions. For example, similar compounds have been reported to be toxic in contact with skin, harmful if swallowed or inhaled, and may cause skin and eye irritation .

Propriétés

IUPAC Name |

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2.2ClH/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11;;/h2-8,16H,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFUZHYVLCMMPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CN=CC=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

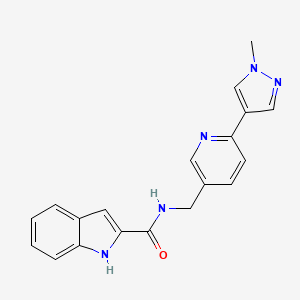

![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

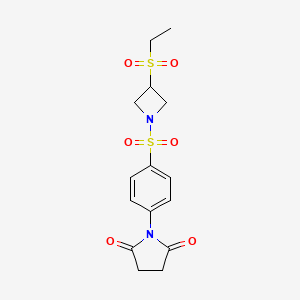

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

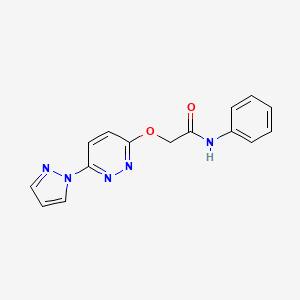

![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)